(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Overview
Description
1,4-Dimethylendothall is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.21 g/mol . It is a structural analog of endothall, a well-known herbicide. Unlike endothall, 1,4-Dimethylendothall does not inhibit protein phosphatase 2A (PP2A) activity . This compound is primarily used in scientific research as a negative control for endothall and cantharidin in studies probing PP2A activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylendothall involves the reaction of specific precursors under controlled conditions. One common method includes the use of dimethyl maleate and cyclopentadiene in a Diels-Alder reaction, followed by oxidation and esterification steps . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of 1,4-Dimethylendothall follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity . The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylendothall undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used in basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethylendothall is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a negative control in studies involving PP2A activity.
Biology: Employed in studies to understand the role of PP2A in cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new herbicides and plant growth regulators.
Mechanism of Action
1,4-Dimethylendothall exerts its effects by interacting with specific molecular targets. Unlike endothall, it does not inhibit PP2A activity, making it a valuable tool in studies aimed at understanding the role of PP2A . The compound’s mechanism of action involves binding to specific sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1,4-Dimethylendothall is structurally related to several compounds, including:
Endothall: A potent PP2A inhibitor used as a herbicide.
Cantharidin: Another strong PP2A inhibitor with similar structural features.
Uniqueness
1,4-Dimethylendothall is unique in that it does not inhibit PP2A activity, unlike endothall and cantharidin . This makes it an essential negative control in studies involving these compounds .
List of Similar Compounds
- Endothall
- Cantharidin
Properties
Molecular Formula |
C10H14O5 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(1S,4R)-1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5?,6?,9-,10+ |
InChI Key |
LOIACBOKCRBDOQ-OBDNUKKESA-N |
Isomeric SMILES |
C[C@]12CC[C@](O1)(C(C2C(=O)O)C(=O)O)C |
Canonical SMILES |
CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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